

Application Notes: Cotinine ELISA Kit for Human Serum Analysis

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Compound of Interest

Compound Name: Cotinine

Cat. No.: B1669453

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Introduction

Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for quantifying exposure to tobacco smoke due to its longer half-life (16-20 hours) compared to nicotine (1-2 hours). This **Cotinine** ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative determination of **cotinine** in human serum. This document provides a detailed protocol for its application, data analysis, and expected performance characteristics.

Principle of the Assay

The assay operates on the principle of competitive binding. **Cotinine** present in the serum sample competes with a fixed amount of **cotinine** conjugated to horseradish peroxidase (**Cotinine**-HRP) for a limited number of binding sites on a microplate pre-coated with an anti-**cotinine** antibody. Following an incubation period, unbound components are removed by washing. A substrate solution (TMB) is then added, which develops a blue color in proportion to the amount of **Cotinine**-HRP that has bound to the plate. The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The intensity of the color is inversely proportional to the concentration of **cotinine** in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Materials

Materials Provided

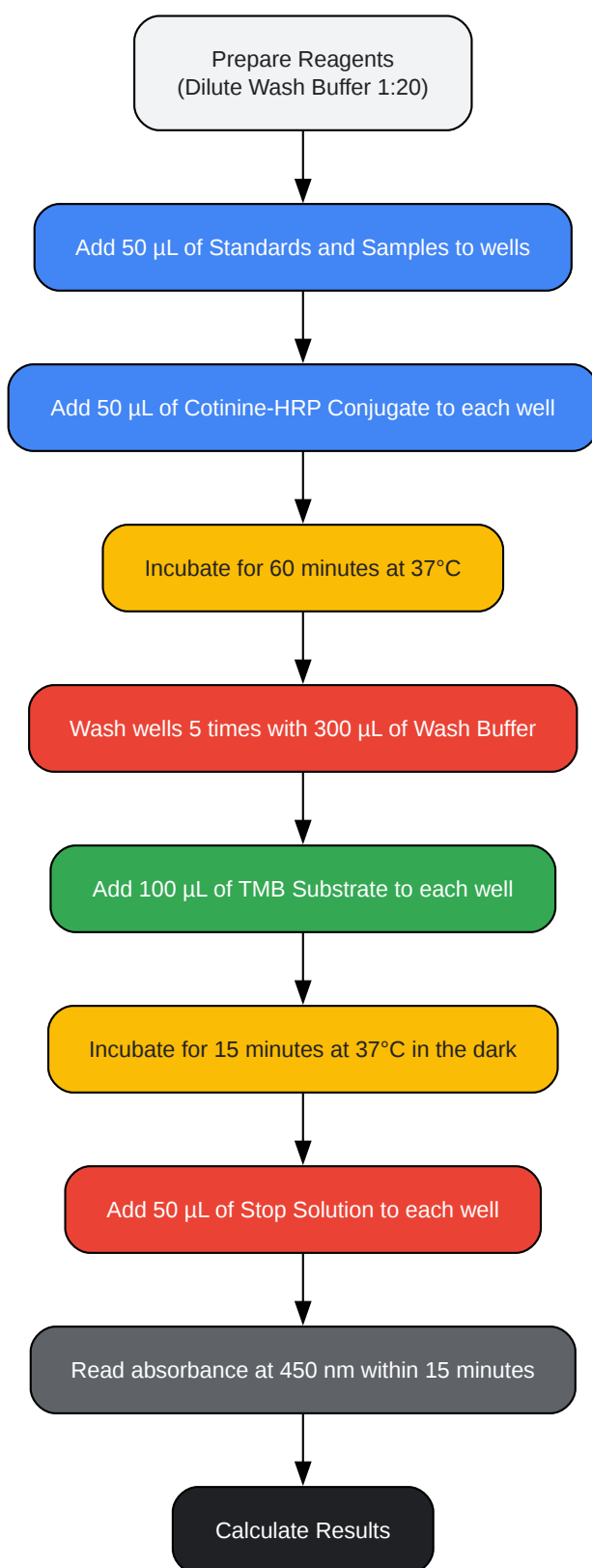
- Anti-**Cotinine** Antibody Coated Microplate (96 wells)
- **Cotinine** Standards (0, 5, 10, 25, 50, 100 ng/mL)
- **Cotinine**-HRP Conjugate
- Wash Buffer Concentrate (20X)
- TMB Substrate
- Stop Solution

Materials Required But Not Provided

- Precision pipettes and disposable tips
- Deionized or distilled water
- Microplate reader capable of measuring absorbance at 450 nm
- Graduated cylinders for reagent preparation
- Vortex mixer
- Absorbent paper for blotting

Experimental Protocol

A schematic of the experimental workflow is provided below. It is crucial to bring all reagents and samples to room temperature (20-25°C) before starting the assay.



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Caption: High-level overview of the **Cotinine** ELISA experimental workflow.

Sample Preparation

- Collect whole blood via standard venipuncture.
- Allow the blood to clot for at least 30 minutes at room temperature.
- Centrifuge at 2,000-3,000 x g for 15 minutes.
- Carefully collect the serum supernatant.
- Samples should be assayed immediately or stored in aliquots at -20°C or lower for later use. Avoid repeated freeze-thaw cycles.

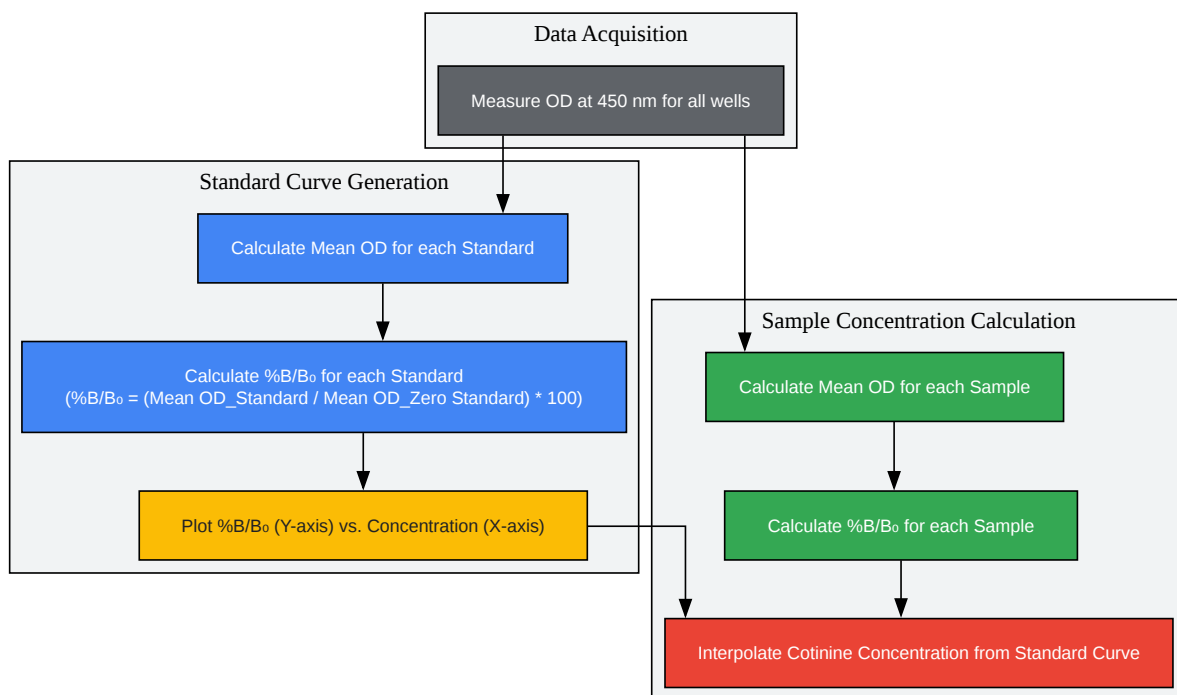
Assay Procedure

- Reagent Preparation: Dilute the 20X Wash Buffer Concentrate with 19 parts of deionized water to make a 1X working solution.
- Standard/Sample Addition: Add 50 µL of each **Cotinine** Standard and serum sample into the designated wells. It is recommended to run all standards and samples in duplicate.
- Conjugate Addition: Add 50 µL of **Cotinine**-HRP Conjugate to every well.
- Incubation: Gently mix the contents by tapping the plate. Cover the plate and incubate for 60 minutes at 37°C.
- Washing: Aspirate the liquid from each well. Wash each well 5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and firmly tap it on absorbent paper to remove any residual buffer.
- Substrate Reaction: Add 100 µL of TMB Substrate to each well.
- Second Incubation: Incubate the plate for 15 minutes at 37°C, protected from light.
- Stop Reaction: Add 50 µL of Stop Solution to each well. This will stop the reaction and change the color from blue to yellow.

- Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader. The reading should be taken within 15 minutes of adding the Stop Solution.

Data Analysis

The relationship between **cotinine** concentration and absorbance is inverse. The following steps outline the data analysis process.



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Caption: Logical workflow for the analysis of **Cotinine** ELISA data.

Calculation of Results

- Calculate the average OD for the duplicate readings of each standard and sample.
- Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: $\%B/B_0 = (\text{Mean OD of Standard or Sample} / \text{Mean OD of Zero Standard (B}_0)) \times 100$
- Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis against its corresponding concentration in ng/mL on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the **cotinine** concentration of each sample by interpolating its %B/B₀ value from the standard curve.

Typical Data

The following data is for demonstration purposes only. A new standard curve must be generated for each assay.

Cotinine Conc. (ng/mL)	Mean OD (450 nm)	%B/B ₀
0	1.985	100.0%
5	1.512	76.2%
10	1.198	60.4%
25	0.721	36.3%
50	0.455	22.9%
100	0.288	14.5%

Assay Performance

Parameter	Specification
Assay Range	5 ng/mL - 100 ng/mL
Sensitivity (LOD)	1.0 ng/mL
Specificity	High specificity for cotinine. Cross-reactivity with nicotine and its other metabolites is negligible.
Precision	Intra-Assay Coefficient of Variation (CV): < 10% Inter-Assay Coefficient of Variation (CV): < 15%

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
High Background / Low OD for Zero Standard	Inadequate washing; Contaminated Wash Buffer; TMB Substrate exposed to light.	Ensure thorough washing and complete removal of buffer. Prepare fresh Wash Buffer. Protect TMB Substrate from light.
Poor Standard Curve	Improper standard dilution; Inaccurate pipetting; Reagents not at room temperature.	Prepare fresh standards. Calibrate and check pipettes. Ensure all reagents are at room temperature before use.
High Coefficient of Variation (CV)	Inaccurate pipetting; Inconsistent washing technique; Wells not mixed properly.	Use proper pipetting technique. Ensure uniform washing across the plate. Gently tap the plate after adding reagents to mix.

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